4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-Chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its multiple chloro and methyl groups attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of the benzene ring. The sulfonamide group is introduced through a reaction with chlorosulfonic acid followed by subsequent reactions with amines.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to increase yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form chloro derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Chloro derivatives such as chloroform and dichloromethane.
Reduction: Amines such as 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide amine.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes and receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenyl N-(5-chloro-2-methylphenyl)carbamate
4-Chloro-2,5-dimethylphenyl N-(3-chloro-2-methylphenyl)carbamate
4-Chloro-2,6-dimethylphenyl N-(5-chloro-2-methylphenyl)carbamate
Uniqueness: 4-Chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific arrangement of chloro and methyl groups, which can influence its reactivity and interactions with other molecules. This arrangement provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-12(16)8-14(9)18-21(19,20)15-7-10(2)13(17)6-11(15)3/h4-8,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNSIYKIWSSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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